Bromo-PEG8-CH2COOtBu

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C22H43BrO10 |

|---|---|

Molecular Weight |

547.5 g/mol |

IUPAC Name |

tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |

InChI |

InChI=1S/C22H43BrO10/c1-22(2,3)33-21(24)20-32-19-18-31-17-16-30-15-14-29-13-12-28-11-10-27-9-8-26-7-6-25-5-4-23/h4-20H2,1-3H3 |

InChI Key |

RASVTCSXSQJNGV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCBr |

Origin of Product |

United States |

Foundational & Exploratory

The Strategic Role of Bromo-PEG8-CH2COOtBu in Engineering PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins previously considered "undruggable." These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A critical component of any PROTAC is the linker, a chemical scaffold that connects the POI-binding ligand (warhead) to the E3 ubiquitin ligase-binding ligand. The nature of this linker—its length, flexibility, and chemical composition—is paramount in determining the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

This technical guide focuses on the role and application of a specific and widely utilized linker building block: Bromo-PEG8-CH2COOtBu . This molecule is a polyethylene glycol (PEG)-based linker featuring a terminal bromine atom and a tert-butyl protected carboxylic acid. Its structure offers a versatile platform for the modular synthesis of PROTACs, providing a balance of hydrophilicity, defined length, and reactive handles for conjugation.

Core Concepts: The Function of this compound in PROTAC Design

The this compound linker serves several critical functions in the design and optimization of PROTACs:

-

Controlled Spatial Orientation: The 8-unit PEG chain provides a defined and flexible spacer to correctly orient the warhead and the E3 ligase ligand. This is crucial for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is the prerequisite for efficient ubiquitination and subsequent degradation.

-

Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule. This is a key consideration for developing compounds with favorable pharmacokinetic profiles. While hydrophilicity can sometimes hinder passive cell permeability, the flexibility of PEG linkers may allow the PROTAC to adopt conformations that shield polar groups, facilitating cell entry.

-

Modular Synthesis: this compound is a bifunctional linker, meaning it has two distinct reactive ends. The bromine atom serves as a reactive electrophile for alkylation reactions, typically with a nucleophilic amine or thiol on one of the binding ligands. The tert-butyl ester protects a carboxylic acid, which, after deprotection, can be coupled to the other ligand via amide bond formation. This modularity allows for the systematic and efficient synthesis of PROTAC libraries with varying ligands and linker attachment points.

Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy

| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) |

| PROTAC-1 | PEG4 | 750 | 55 |

| PROTAC-2 | PEG6 | 220 | 82 |

| PROTAC-3 | PEG8 | 85 | 95 |

| PROTAC-4 | PEG10 | 150 | 90 |

| PROTAC-5 | PEG12 | 400 | 70 |

-

DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

-

Dmax: The maximum percentage of target protein degradation achieved.

In this illustrative example, the PROTAC with the PEG8 linker demonstrates the optimal balance of length and flexibility, resulting in the most potent degradation (lowest DC50) and the highest efficacy (greatest Dmax). This highlights the critical importance of linker length optimization in PROTAC development.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following protocols are generalized representations of the key chemical transformations.

Protocol 1: Alkylation of a Ligand with this compound

This protocol describes the attachment of the linker to a ligand containing a nucleophilic group (e.g., a primary or secondary amine).

Reagents and Materials:

-

Ligand-NHR (warhead or E3 ligase ligand with an amine)

-

This compound

-

N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard glassware for organic synthesis

-

Nitrogen or Argon atmosphere

Procedure:

-

Dissolve the amine-containing ligand (1.0 equivalent) in anhydrous DMF under an inert atmosphere.

-

Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Add a solution of this compound (1.1-1.2 equivalents) in anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) overnight.

-

Monitor the reaction progress by LC-MS to confirm the formation of the desired product.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the ligand-PEG8-CH2COOtBu conjugate.

Protocol 2: Deprotection of the Tert-Butyl Ester

This protocol describes the removal of the tert-butyl protecting group to reveal the free carboxylic acid.

Reagents and Materials:

-

Ligand-PEG8-CH2COOtBu conjugate

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the ligand-PEG8-CH2COOtBu conjugate in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA (typically 20-50% v/v in DCM) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction by LC-MS to confirm the complete removal of the tert-butyl group.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

The resulting carboxylic acid is often used in the next step without further purification.

Protocol 3: Amide Coupling to Form the Final PROTAC

This protocol describes the formation of an amide bond between the deprotected linker-ligand conjugate and the second ligand.

Reagents and Materials:

-

Ligand-PEG8-CH2COOH conjugate

-

Second ligand with an amine (Ligand'-NH2)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or another suitable peptide coupling reagent

-

DIPEA

-

Anhydrous DMF

-

Standard glassware for organic synthesis

-

Nitrogen or Argon atmosphere

Procedure:

-

Dissolve the Ligand-PEG8-CH2COOH conjugate (1.0 equivalent) and the second amine-containing ligand (1.0-1.1 equivalents) in anhydrous DMF under an inert atmosphere.

-

Add DIPEA (3.0-4.0 equivalents) to the solution.

-

Add PyBOP (1.2-1.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC molecule by preparative HPLC.

Mandatory Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts and workflows related to the use of this compound in PROTACs.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Caption: A modular workflow for synthesizing a PROTAC using this compound.

Caption: Logical relationships of the linker's properties and their impact.

Conclusion

This compound is a valuable and versatile chemical tool in the development of PROTACs. Its well-defined structure, incorporating a flexible and hydrophilic PEG8 chain with orthogonal reactive handles, facilitates the modular and efficient synthesis of these complex molecules. The properties imparted by this linker are critical for optimizing the formation of the ternary complex and for improving the overall physicochemical and pharmacokinetic profiles of the resulting PROTACs. As the field of targeted protein degradation continues to expand, the rational design and selection of linkers, such as those derived from this compound, will remain a cornerstone of successful PROTAC development.

In-Depth Technical Guide: Physical Properties of Bromo-PEG8-CH2COOtBu

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG8-CH2COOtBu is a heterobifunctional chemical compound widely utilized in the field of targeted protein degradation. Specifically, it serves as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker.[1][2] PROTACs are novel therapeutic modalities that leverage the cell's natural ubiquitin-proteasome system to selectively eliminate target proteins implicated in disease. The unique architecture of this compound, featuring a terminal bromine atom and a tert-butyl protected carboxylic acid, allows for the covalent linkage of a ligand for an E3 ubiquitin ligase and a ligand for the target protein. The polyethylene glycol (PEG) spacer, consisting of eight ethylene glycol units, enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, based on available data from chemical suppliers and scientific literature.

Core Physical and Chemical Properties

A summary of the key physical and chemical data for this compound is presented in the table below. It is important to note that detailed experimental data such as melting and boiling points are not consistently reported across commercial suppliers.

| Property | Value | Source |

| Chemical Name | tert-butyl 2-(2-(2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate | N/A |

| Synonyms | Bromo-PEG8-t-butyl ester | BroadPharm |

| CAS Number | Not explicitly found for PEG8 variant | N/A |

| Molecular Formula | C22H43BrO10 | MedchemExpress |

| Molecular Weight | 547.47 g/mol | MedchemExpress, DC Chemicals |

| Appearance | Powder | DC Chemicals |

| Purity | Typically >95% or >98% | BroadPharm |

| Storage Conditions | 2 years at -20°C (Powder), 2 weeks at 4°C in DMSO | DC Chemicals |

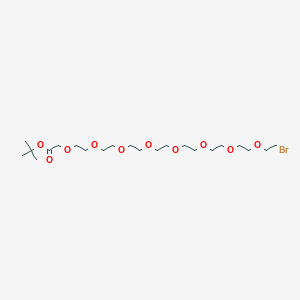

Chemical Structure

The chemical structure of this compound is fundamental to its function as a linker molecule. The diagram below illustrates the key functional groups: the bromo group, which can undergo nucleophilic substitution to attach to a protein ligand, the flexible eight-unit PEG chain, and the tert-butyl protected carboxyl group, which can be deprotected to enable conjugation to another molecule.

Caption: Chemical structure of this compound.

Role in PROTAC Synthesis

This compound is a critical building block in the synthesis of PROTACs. Its bifunctional nature allows for the sequential or convergent assembly of the final ternary complex (E3 ligase - PROTAC - Target Protein). The workflow below illustrates a generalized synthetic scheme where the bromo-end of the linker is first reacted with a target protein ligand, followed by deprotection of the tert-butyl group and subsequent amide coupling with an E3 ligase ligand.

References

Technical Guide: Solubility Profile of Bromo-PEG8-CH2COOtBu

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Bromo-PEG8-CH2COOtBu (tert-butyl 2-(2-(2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate), a heterobifunctional PROTAC linker. Due to the compound's specific nature as a research chemical, explicit quantitative solubility data is not widely published. Therefore, this document focuses on its expected solubility based on structural analysis and provides a detailed experimental protocol for determining its precise thermodynamic solubility in various solvents.

Expected Solubility Profile

The structure of this compound contains two key features that dictate its solubility: a hydrophilic octaethylene glycol (PEG8) chain and hydrophobic terminal groups (bromoethyl and tert-butyl ester). The long, polar PEG chain is known to enhance solubility in aqueous and polar organic solvents.[1][2][3][4] Conversely, the nonpolar nature of the tert-butyl ester and the bromoethyl moiety contributes to solubility in less polar organic solvents.

Based on these structural characteristics, the following table summarizes the expected qualitative solubility of this compound in common laboratory solvents.

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | Soluble | These solvents are capable of solvating both the polar PEG chain and the less polar termini of the molecule. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Effective at dissolving organic molecules with moderate polarity. |

| Alcohols | Methanol, Ethanol | Soluble | The polar hydroxyl group interacts favorably with the PEG chain. |

| Ethers | Tetrahydrofuran (THF), Dioxane | Soluble | Generally good solvents for PEGylated compounds. |

| Aqueous Buffers | PBS, Tris Buffer | Sparingly Soluble | The hydrophilic PEG spacer increases solubility in aqueous media, but the hydrophobic end groups may limit overall solubility.[2] |

| Nonpolar Hydrocarbons | Hexanes, Toluene | Insoluble | The high polarity of the PEG8 chain prevents dissolution in highly nonpolar solvents. |

Experimental Protocol: Thermodynamic Solubility Determination

To obtain precise quantitative data, the "shake-flask" method is the gold-standard for determining thermodynamic (or equilibrium) solubility. This method involves creating a saturated solution and measuring the concentration of the dissolved compound.

Materials & Equipment

-

This compound (solid)

-

Selected solvents (e.g., PBS pH 7.4, DMSO, DCM)

-

Glass vials with screw caps

-

Orbital shaker or vial roller system

-

Centrifuge with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (LC-MS)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a small amount (e.g., 1-2 mg) of this compound.

-

Dissolve it in a suitable solvent (e.g., Acetonitrile or DMSO) in a volumetric flask to create a concentrated stock solution of known concentration (e.g., 10 mg/mL).

-

Prepare a series of calibration standards by serially diluting the stock solution.

-

-

Sample Preparation (Shake-Flask Method):

-

Add an excess amount of solid this compound to a glass vial. An amount that is visibly in excess of what will dissolve is required (e.g., 2-5 mg).

-

Add a precise volume of the desired test solvent (e.g., 1.0 mL) to the vial.

-

Securely cap the vial. Prepare samples in triplicate for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Place the vials on an orbital shaker or vial roller.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for an extended period (typically 24 hours) to ensure equilibrium is reached. A longer incubation time may be necessary and should be validated.

-

-

Phase Separation:

-

After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To separate the saturated solution (supernatant) from the undissolved solid, either:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes).

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter. Note: Ensure the filter material is compatible with the solvent and does not bind the compound.

-

-

-

Quantification:

-

Carefully take a known volume of the clear supernatant and dilute it with the mobile phase or a suitable solvent to fall within the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by HPLC-UV or LC-MS.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus concentration for the standards.

-

Use the calibration curve to determine the concentration of this compound in the diluted supernatant samples.

-

-

Data Analysis:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

The final solubility is reported in units such as mg/mL or µM.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of Bromo-PEG8-CH2COOtBu

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted protein degradation is rapidly advancing, with Proteolysis Targeting Chimeras (PROTACs) at the forefront of innovative therapeutic strategies. Central to the design and synthesis of these heterobifunctional molecules are the linkers that connect the target protein ligand to the E3 ligase recruiter. Bromo-PEG8-CH2COOtBu is a valuable PEG-based linker, offering hydrophilicity and a reactive handle for PROTAC synthesis. However, as with any novel chemical entity, a thorough understanding of its safety and handling is paramount to ensure the well-being of laboratory personnel and the integrity of research.

This in-depth technical guide provides a comprehensive overview of the safety and handling considerations for this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from structurally related molecules, namely polyethylene glycols (PEGs) and tert-butyl bromoacetate, to provide a robust framework for safe laboratory practices.

Hazard Identification and Quantitative Data

While specific toxicity data for this compound is not publicly available, the primary hazards can be inferred from its constituent functional groups: the bromoacetyl moiety and the tert-butyl ester. The polyethylene glycol (PEG) component is generally considered to be of low toxicity and biocompatible[1][2]. The most significant potential hazards arise from the alkylating nature of the bromoacetyl group, similar to that found in tert-butyl bromoacetate.

The following table summarizes the known hazards associated with tert-butyl bromoacetate, which should be considered as potential hazards for this compound until specific data is available.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable liquids | GHS02 | Warning | H226: Flammable liquid and vapor[3] |

| Acute toxicity, oral | GHS07 | Warning | H302: Harmful if swallowed[3] |

| Skin corrosion/irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage[3] |

| Serious eye damage/eye irritation | GHS05 | Danger | H318: Causes serious eye damage |

| Skin sensitization | GHS07 | Warning | May cause an allergic skin reaction |

| Specific target organ toxicity - single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation |

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is crucial when handling this compound. The following handling procedures and PPE are recommended to minimize exposure and ensure a safe working environment.

2.1. Engineering Controls:

-

Work in a well-ventilated chemical fume hood to minimize inhalation of any potential vapors or aerosols.

-

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

2.2. Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.

-

Skin Protection:

-

Wear a flame-retardant laboratory coat.

-

Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, use a NIOSH-approved respirator with an appropriate cartridge.

2.3. General Hygiene Practices:

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound and prevent the formation of hazardous degradation products.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

4.1. Accidental Release:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE as described in Section 2.2.

-

Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable container for disposal.

4.2. First Aid Measures:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to ensure proper disposal.

Experimental Protocols for Safety Assessment

As this compound is a novel compound, a comprehensive safety assessment would involve a series of in vitro and in vivo studies. The following are general experimental protocols that could be adapted to evaluate its safety profile.

6.1. In Vitro Cytotoxicity Assay:

-

Objective: To determine the concentration at which the compound induces cell death.

-

Methodology:

-

Culture a relevant cell line (e.g., HEK293T, HeLa) in a 96-well plate.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, 72 hours).

-

Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like Calcein AM/Propidium Iodide staining.

-

Calculate the half-maximal inhibitory concentration (IC50) to quantify cytotoxicity.

-

6.2. Ames Test for Mutagenicity:

-

Objective: To assess the mutagenic potential of the compound.

-

Methodology:

-

Use several strains of Salmonella typhimurium with mutations in the histidine operon.

-

Expose the bacteria to various concentrations of this compound, with and without metabolic activation (S9 fraction).

-

Plate the treated bacteria on a histidine-deficient medium.

-

Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertants compared to the control indicates mutagenic potential.

-

Visualized Workflows

To further aid in the safe handling of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate key workflows.

Caption: A logical workflow for the safe handling of this compound.

Caption: Emergency response procedures for spills and personnel exposure.

By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can handle this compound with the necessary precautions, fostering a safe and productive research environment. As more specific safety data for this compound becomes available, it is imperative to update and refine these handling protocols accordingly.

References

The Strategic Application of PEG8 Linkers in PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. The rational design of these heterobifunctional molecules is paramount to their success, with the linker element playing a critical role in dictating the overall efficacy and developability of the PROTAC. This technical guide provides a comprehensive overview of the 8-unit polyethylene glycol (PEG8) linker, a frequently employed linker in PROTAC development. We will delve into its physicochemical properties, its impact on ternary complex formation, and its role in influencing the pharmacokinetic and pharmacodynamic properties of PROTACs. This guide will further present quantitative data, detailed experimental protocols, and visual diagrams to equip researchers with the necessary knowledge for the effective utilization of PEG8 linkers in their drug discovery endeavors.

Introduction to PROTAC Technology and the Role of the Linker

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2] The linker is not merely a passive spacer; its length, composition, and flexibility are critical determinants of a PROTAC's performance, influencing its solubility, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1][3]

The PEG8 Linker: Properties and Advantages

Polyethylene glycol (PEG) linkers are among the most common motifs used in PROTAC design, with the PEG8 linker offering a balance of flexibility and defined length.[3]

Key Advantages of PEG8 Linkers:

-

Enhanced Solubility: The hydrophilic nature of the PEG8 chain improves the aqueous solubility of the resulting PROTAC molecule, a crucial factor for cell permeability and overall pharmacokinetic properties. Poor solubility is a common challenge in PROTAC development, and the inclusion of a PEG linker can mitigate this issue.

-

Optimal Flexibility: The flexibility of the PEG8 linker allows the PROTAC to adopt various conformations, facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase. This adaptability is crucial for achieving the correct orientation for efficient ubiquitin transfer.

-

Precise Length: The defined length of the PEG8 linker provides a specific and often optimized distance to bridge the target protein and the E3 ligase. A linker that is too short may cause steric hindrance, while a linker that is too long can lead to an unstable and non-productive complex.

-

Synthetic Versatility: PEG units of varying lengths are commercially available, enabling the systematic exploration of linker length for PROTAC optimization. Bifunctional PEG8 linkers with various reactive groups facilitate the rapid and facile assembly of potent degrader structures.

Quantitative Analysis of PEG8-Containing PROTACs

The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

| PROTAC Component | Target Protein | Cell Line | DC50 | Dmax | Reference |

| Thalidomide-NH-PEG8-Ts based | IDO1 | Relevant Cell Line | 50-100 nM | >90% | |

| VHL Ligand based (Hypothetical) | Protein X | Relevant Cell Line | < 100 nM | > 80% | |

| CRBN Ligand based (Hypothetical) | Protein Y | Relevant Cell Line | 10-50 nM | > 90% |

Table 1: In Vitro Degradation Performance of Exemplary PROTACs with a PEG8 Linker. DC50 represents the concentration at which 50% of the target protein is degraded. Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

Synthesis and Conjugation of a PEG8-Containing PROTAC (Example using Mal-amido-PEG8-acid)

This protocol describes a general two-step process for synthesizing a PROTAC using a bifunctional PEG8 linker.

Step 1: Conjugation of the Target-Binding Ligand (TBL) to the Linker

-

Reaction Setup: Dissolve the thiol-containing TBL and Mal-amido-PEG8-acid in a suitable solvent (e.g., DMF or DMSO).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours or overnight. The maleimide group will selectively react with the thiol group on the TBL to form a stable thioether bond.

-

Monitoring: Monitor the reaction progress using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the TBL-linker conjugate.

-

Purification: Once the reaction is complete, purify the TBL-linker conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

Step 2: Conjugation of the TBL-Linker to the E3 Ligase Ligand (E3L)

-

Activation of Carboxylic Acid: Dissolve the purified TBL-linker conjugate in an appropriate solvent. Add a coupling agent, such as HATU, and a base like DIPEA to activate the terminal carboxylic acid of the PEG linker.

-

Amide Bond Formation: To the activated TBL-linker, add the amine-containing E3L.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitoring and Purification: Monitor the formation of the final PROTAC product by LC-MS. Purify the final PROTAC using RP-HPLC to obtain a highly pure compound for biological evaluation.

Western Blot Analysis for Protein Degradation

This is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.

-

Cell Plating: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of treatment. Incubate at 37°C and 5% CO2 for 24 hours.

-

PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. A common starting concentration range is 1 nM to 10 µM. Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. Include a DMSO-only vehicle control. Incubate the cells for the desired time period (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.

-

SDS-PAGE and Protein Transfer: Denature the protein lysates by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using image analysis software.

Cell Permeability Assay

PROTACs are large molecules and often have poor cell permeability, which can be a significant hurdle in their development.

-

Assay Setup: Use a commercially available parallel artificial membrane permeability assay (PAMPA) plate or a Caco-2 cell monolayer model.

-

Compound Addition: The PROTAC compound is added to the donor wells. The acceptor wells are filled with a buffer solution.

-

Incubation: After an incubation period, the concentration of the compound in both the donor and acceptor wells is measured, typically by LC-MS/MS.

-

Calculation: The permeability coefficient is calculated based on these concentrations.

Visualizing PROTAC Mechanisms and Workflows

Diagrams are invaluable for understanding the complex biological processes and experimental workflows involved in PROTAC research.

Caption: Mechanism of Action of a PROTAC utilizing a PEG8 linker.

Caption: A stepwise workflow for quantifying protein degradation using Western blotting.

Troubleshooting and Optimization

The "Hook Effect": At high concentrations, PROTAC efficacy can decrease due to the formation of non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) instead of the productive ternary complex. An inefficient linker can exacerbate this effect.

Linker Length Optimization: If a PEG8 linker yields suboptimal degradation, a library of PROTACs with varying PEG linker lengths (e.g., PEG4, PEG6, PEG10, PEG12) should be synthesized and tested to identify the optimal length for a specific target and E3 ligase pair.

Conclusion

The PEG8 linker is a valuable and versatile tool in the development of potent and effective PROTACs. Its favorable physicochemical properties, including enhanced solubility and optimal flexibility, contribute significantly to the formation of a productive ternary complex and subsequent target protein degradation. The experimental protocols and data presented in this guide provide a framework for the rational design, synthesis, and evaluation of PEG8-containing PROTACs. A systematic and data-driven approach to linker optimization is crucial for advancing the development of next-generation protein degraders.

References

Applications of Bromo-PEG Derivatives in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of bromo-poly(ethylene glycol) (bromo-PEG) derivatives in scientific research and drug development. Bromo-PEG derivatives are versatile heterobifunctional linkers that play a crucial role in bioconjugation, enabling the covalent attachment of PEG chains to various molecules and surfaces. The presence of a terminal bromine atom provides a reactive site for nucleophilic substitution, most notably with thiol groups, forming a stable thioether bond. This reactivity, combined with the inherent benefits of the PEG chain—such as increased hydrophilicity, biocompatibility, and reduced immunogenicity—makes bromo-PEG derivatives invaluable tools in the development of advanced therapeutics and research agents.[][2]

This guide will delve into the core applications of bromo-PEG derivatives, including their use in Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and the functionalization of nanoparticles and surfaces. We will present quantitative data to compare the efficacy of different PEG linker lengths, provide detailed experimental protocols for key applications, and use visualizations to illustrate complex biological pathways and experimental workflows.

Core Applications of Bromo-PEG Derivatives

Bromo-PEG derivatives are utilized in a wide array of research applications owing to the unique combination of the reactive bromo group and the advantageous properties of the PEG spacer.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC's design, influencing the formation and stability of the ternary complex.[3][4] Bromo-PEG derivatives are frequently employed in PROTAC synthesis, where the bromo group can be reacted with a thiol-containing handle on one of the ligands, or the bromo-PEG itself can be further functionalized to facilitate conjugation. The PEG portion of the linker enhances the solubility and cell permeability of the PROTAC molecule.[3]

The length of the PEG linker is a crucial parameter affecting PROTAC efficacy. A linker that is too short may lead to steric hindrance, while an excessively long linker can result in reduced potency due to entropic penalties. Therefore, the optimization of linker length is a key step in PROTAC development.

Table 1: Comparative Efficacy of PROTACs with Different PEG Linker Lengths

| Target Protein | E3 Ligase Ligand | PEG Linker Length (n) | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | VHL | 3 | 50 | >90 | |

| BRD4 | VHL | 4 | 25 | >95 | |

| BRD4 | VHL | 5 | 10 | >98 | |

| BRD4 | VHL | 6 | 30 | >90 | |

| ERα | VHL | 8 | 100 | ~80 | |

| ERα | VHL | 12 | 30 | >90 | |

| ERα | VHL | 16 | 15 | >95 |

Note: Data is compiled and representative of trends observed in the literature. Actual values can vary based on specific ligands and experimental conditions.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. The linker in an ADC plays a vital role in its stability in circulation and the efficient release of the payload at the target site. Bromo-PEG derivatives can be used to conjugate cytotoxic drugs to antibodies, often through reaction with engineered cysteine residues (thiols) on the antibody. The PEG linker can improve the solubility of hydrophobic payloads and influence the pharmacokinetic properties of the ADC.

Similar to PROTACs, the length of the PEG linker in ADCs is a critical parameter. Longer PEG linkers can enhance the pharmacokinetic profile and in vivo efficacy, particularly for hydrophobic payloads, though this may sometimes be accompanied by a decrease in in vitro potency.

Table 2: Impact of PEG Linker Length on ADC Performance

| Antibody Target | Payload | PEG Linker Length (n) | In Vitro Cytotoxicity (IC50, nM) | Plasma Half-life (h) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |

| HER2 | MMAE | 4 | 0.5 | 120 | +++ | |

| HER2 | MMAE | 8 | 1.2 | 150 | ++++ | |

| HER2 | MMAE | 12 | 2.5 | 180 | +++++ | |

| CD22 | PBD | 4 | 0.1 | 90 | +++ | |

| CD22 | PBD | 8 | 0.3 | 130 | ++++ |

Note: Data is representative and compiled from multiple sources to illustrate general trends. + indicates relative efficacy.

Nanoparticle and Surface Functionalization

The surface modification of nanoparticles and other materials is crucial for their application in biological systems. Bromo-PEG derivatives are used to create a hydrophilic and biocompatible coating that reduces non-specific protein adsorption and enhances circulation time. The bromo group provides a convenient handle for the attachment of targeting ligands, imaging agents, or therapeutic molecules. For instance, bromo-PEG can be used to functionalize gold nanoparticles, liposomes, and other drug delivery systems.

Experimental Protocols

This section provides detailed methodologies for key experiments involving bromo-PEG derivatives.

Protocol for Thiol-Alkylation using a Bromo-PEG Derivative

This protocol describes the general procedure for conjugating a bromo-PEG derivative to a thiol-containing molecule, such as a protein with a cysteine residue.

Materials:

-

Thiol-containing protein (e.g., antibody with engineered cysteine) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

-

Bromo-PEG-X derivative (where X is a desired functional group, e.g., NHS ester for subsequent reaction)

-

Reducing agent (e.g., TCEP, DTT) if the protein has disulfide bonds that need to be reduced.

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

-

Anhydrous DMSO or DMF

Procedure:

-

Protein Preparation:

-

If necessary, reduce disulfide bonds in the protein by incubating with a 10-fold molar excess of TCEP for 1-2 hours at room temperature.

-

Remove the reducing agent using a desalting column equilibrated with a nitrogen-purged buffer (e.g., PBS, pH 7.2).

-

-

Conjugation Reaction:

-

Dissolve the bromo-PEG-X derivative in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

-

Add a 5- to 20-fold molar excess of the bromo-PEG-X stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v).

-

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle stirring. The optimal pH for the reaction of a bromo group with a thiol is typically between 7.0 and 8.5.

-

-

Quenching the Reaction:

-

Add a 100-fold molar excess of a quenching reagent like N-acetylcysteine to react with any unreacted bromo-PEG-X.

-

Incubate for 1 hour at room temperature.

-

-

Purification:

-

Purify the PEGylated protein using size-exclusion chromatography (SEC) to remove excess PEG reagent and quenching reagent.

-

Monitor the elution profile by measuring absorbance at 280 nm.

-

-

Characterization:

-

Characterize the purified conjugate by SDS-PAGE, which will show an increase in molecular weight.

-

Determine the degree of PEGylation using mass spectrometry (MALDI-TOF or ESI-MS).

-

Assess the purity of the conjugate by HPLC.

-

Protocol for Functionalizing Gold Nanoparticles with a Bromo-PEG-Thiol Derivative

This protocol outlines the steps for coating gold nanoparticles (AuNPs) with a heterobifunctional bromo-PEG-thiol linker.

Materials:

-

Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution

-

Bromo-PEG-SH

-

Phosphate buffer (e.g., 10 mM, pH 7.4)

-

Centrifuge and centrifuge tubes

Procedure:

-

Preparation of PEG Solution:

-

Dissolve the bromo-PEG-SH in phosphate buffer to a final concentration of 1 mg/mL.

-

-

Functionalization:

-

Add the bromo-PEG-SH solution to the AuNP suspension. A typical molar ratio of PEG to AuNPs is in the range of 10,000:1 to ensure complete surface coverage.

-

Incubate the mixture overnight at room temperature with gentle stirring.

-

-

Purification:

-

Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs).

-

Carefully remove the supernatant containing excess PEG reagent.

-

Resuspend the nanoparticle pellet in fresh phosphate buffer.

-

Repeat the centrifugation and resuspension steps at least three times to ensure the removal of unbound PEG.

-

-

Characterization:

-

Characterize the size and morphology of the PEGylated AuNPs using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). The hydrodynamic diameter measured by DLS is expected to be larger than the core size observed by TEM.

-

Confirm the presence of the PEG coating by measuring the change in the zeta potential.

-

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of complex processes.

PROTAC Signaling Pathway

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for ADC Synthesis and Characterization

Caption: Workflow for ADC synthesis and characterization.

Stability of the Thioether Linkage

A critical consideration in the design of bioconjugates is the stability of the linker. The thioether bond formed from the reaction of a bromo group with a thiol is generally considered to be stable under physiological conditions. However, the stability can be influenced by the local chemical environment. It is important to assess the stability of the conjugate in relevant biological media, such as plasma.

Table 3: Comparative Stability of Linkages in Plasma

| Linkage Type | Stability in Human Plasma (t1/2, hours) | Primary Degradation Pathway | Reference |

| Thioether (from Bromo-PEG) | > 200 | Minimal degradation | |

| Maleimide-Thioether | 50 - 150 | Retro-Michael addition, Thiol exchange | |

| Disulfide | 10 - 50 | Reduction by glutathione | |

| Hydrazone | 5 - 20 | Hydrolysis (pH-dependent) |

Note: Values are approximate and can vary significantly based on the specific molecular context.

Conclusion

Bromo-PEG derivatives are indispensable tools in modern bioconjugation chemistry, offering a robust method for the PEGylation of a wide range of molecules and materials. Their application in the development of PROTACs and ADCs highlights their importance in creating next-generation therapeutics. The ability to tune the length of the PEG linker provides a critical parameter for optimizing the efficacy and pharmacokinetic properties of these complex molecules. The detailed protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to effectively utilize bromo-PEG derivatives in their research and development endeavors. As the field of targeted therapeutics continues to evolve, the versatility and reliability of bromo-PEG linkers will undoubtedly continue to play a central role in the design of innovative and effective treatments.

References

The Strategic Application of tert-Butyl Ester Protecting Groups in PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene glycol (PEG) linkers are integral to modern drug delivery and bioconjugation, enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2] The transient protection of reactive functional groups is a critical aspect of synthesizing well-defined PEGylated conjugates. Among the various protecting groups, the tert-butyl ester stands out for its unique properties, particularly its acid-labile nature, which allows for controlled deprotection under specific conditions.[3][4] This technical guide provides a comprehensive overview of the use of tert-butyl ester protecting groups in PEG linkers, covering their chemical properties, synthesis, and deprotection methodologies. It also includes detailed experimental protocols, troubleshooting strategies, and a discussion of their applications in drug development.

Introduction to tert-Butyl Ester Protected PEG Linkers

The tert-butyl ester is a commonly employed protecting group for carboxylic acids in the synthesis of complex molecules, including PEG linkers.[5] Its primary function is to mask the reactivity of the carboxyl group, preventing unwanted side reactions during the conjugation of the PEG linker to a biomolecule or drug. The stability of the tert-butyl ester under a wide range of reaction conditions, coupled with its clean and efficient removal under acidic conditions, makes it a valuable tool for chemists and drug developers.

These linkers are often heterobifunctional, possessing the protected carboxyl group at one terminus and a reactive group for conjugation (e.g., an N-hydroxysuccinimide (NHS) ester or a maleimide) at the other. This architecture allows for a sequential conjugation strategy, where the linker is first attached to one molecule, followed by deprotection of the tert-butyl ester to reveal the carboxylic acid for subsequent reactions.

Chemical Properties and Stability

The key characteristic of the tert-butyl ester is its susceptibility to acid-catalyzed cleavage. This lability is attributed to the formation of a stable tertiary carbocation (the tert-butyl cation) upon protonation of the ester oxygen. This carbocation is then readily eliminated as isobutylene.

The stability of the tert-butyl ester is highly dependent on the pH of the environment. It is generally stable to basic and nucleophilic conditions, as well as to many reducing and oxidizing agents. This orthogonality to other common protecting groups and reaction conditions is a significant advantage in multistep synthetic sequences.

However, the similar acid lability of the tert-butyl ester and the tert-butoxycarbonyl (Boc) protecting group, commonly used for amines, presents a challenge for selective deprotection. While selective cleavage of the N-Boc group in the presence of a tert-butyl ester can be achieved with milder acidic conditions, the reverse is more difficult.

Synthesis of tert-Butyl Ester Protected PEG Linkers

The synthesis of tert-butyl ester protected PEG linkers typically involves the reaction of a PEG derivative containing a terminal carboxylic acid with a source of the tert-butyl group. A common method is the esterification of the carboxylic acid with tert-butyl acetate in the presence of a strong acid catalyst, such as perchloric acid.

Alternatively, heterobifunctional PEG linkers with a terminal amino group can be reacted with a reagent that introduces a tert-butyl protected carboxyl group.

Deprotection of tert-Butyl Esters from PEG Linkers

The removal of the tert-butyl ester protecting group is a critical step in many applications. The most common method is acidolysis, typically using trifluoroacetic acid (TFA).

Standard Deprotection Protocol using Trifluoroacetic Acid (TFA)

A solution of 50% TFA in a chlorinated solvent like dichloromethane (DCM) at room temperature is a common starting point for the deprotection of tert-butyl esters from PEG linkers. Reaction times can vary from 30 minutes to 5 hours, depending on the substrate and the completeness of the reaction.

Monitoring the Reaction: The progress of the deprotection can be monitored by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, the disappearance of the characteristic singlet peak of the tert-butyl protons at approximately 1.4 ppm is a clear indicator of successful cleavage.

Challenges and Troubleshooting in Deprotection

Several challenges can arise during the deprotection of tert-butyl esters, including incomplete cleavage and the formation of side products.

Incomplete Cleavage: This can be due to insufficient reaction time, a low concentration of TFA, or steric hindrance around the ester linkage. Increasing the reaction time or the concentration of TFA can often resolve this issue.

Side Product Formation: The primary challenge during acidic cleavage is the formation of the stable tert-butyl cation, which is a reactive electrophile. This cation can lead to undesired side reactions, most commonly the alkylation of electron-rich amino acid residues such as tryptophan and methionine if they are present in the conjugated biomolecule.

To mitigate these side reactions, "scavengers" are often added to the cleavage cocktail. Scavengers are nucleophilic species that trap the tert-butyl cations. Common scavengers include water, triisopropylsilane (TIS), and thioanisole. A widely used scavenger cocktail consists of 95% TFA, 2.5% water, and 2.5% TIS.

Alternative Deprotection Methods

While TFA is the most common reagent, milder alternatives exist for substrates that are sensitive to strong acids. These include:

-

Zinc Bromide in Dichloromethane: A mild Lewis acid-based deprotection method.

-

Enzymatic Cleavage: Certain lipases and esterases can hydrolyze tert-butyl esters under mild, physiological conditions.

-

Thermal Deprotection: In some cases, heating the PEG-conjugate in a suitable solvent can effect cleavage.

Data Presentation

Table 1: Common Conditions for tert-Butyl Ester Deprotection from PEG Linkers

| Reagent/Method | Solvent | Temperature | Typical Reaction Time | Notes |

| 50% TFA | Dichloromethane (DCM) | Room Temperature | 2 - 5 hours | Standard protocol; monitor reaction for completeness. |

| 95% TFA, 2.5% H₂O, 2.5% TIS | None (neat) | Room Temperature | 2 - 4 hours | Recommended when acid-sensitive residues (e.g., Trp, Met) are present to prevent side reactions. |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Variable | A milder Lewis acid alternative to strong protic acids. |

| Enzymatic (Lipase/Esterase) | Aqueous Buffer | 37 °C | Variable | Offers high selectivity under physiological conditions. |

| Thermal | Protic Solvents | 120 - 240 °C | 15 - 40 minutes | Reagent-free method suitable for continuous flow processes. |

Table 2: Troubleshooting Guide for tert-Butyl Ester Deprotection

| Issue | Potential Cause | Recommended Solution | Analytical Observation |

| Incomplete Cleavage | Insufficient reaction time or TFA concentration. | Increase reaction time or TFA concentration. | Starting material peak remains in HPLC; tert-butyl signal present in ¹H NMR. |

| Steric hindrance. | Use a stronger acid system or a longer PEG linker in future syntheses. | Incomplete reaction even with extended time/higher TFA concentration. | |

| Side Product Formation (Alkylation) | Presence of sensitive amino acid residues (Trp, Met) and reactive tert-butyl cations. | Add scavengers (e.g., TIS, water) to the cleavage cocktail. | Additional peaks in HPLC; mass spectrometry can confirm alkylated species. |

| Difficulty in Product Isolation | High solubility of the PEGylated product in workup solvents. | Precipitate the product in cold diethyl ether after TFA removal. | Low recovery of the final product. |

Experimental Protocols

Protocol 1: Standard TFA-Mediated Deprotection

-

Dissolution: Dissolve the tert-butyl ester-protected PEG conjugate in dichloromethane (DCM).

-

Acidification: Cool the solution to 0 °C and add an equal volume of trifluoroacetic acid (TFA) for a final concentration of 50% (v/v).

-

Reaction: Stir the mixture at room temperature for 2-5 hours. Monitor the reaction progress by HPLC or TLC.

-

Work-up: Remove the TFA and DCM under reduced pressure. Co-evaporate with a solvent like toluene to remove residual TFA.

-

Purification: Precipitate the deprotected product by adding the concentrated residue to cold diethyl ether. Collect the precipitate by centrifugation or filtration. Further purification can be achieved by chromatography if necessary.

Protocol 2: Deprotection with a Scavenger Cocktail

-

Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).

-

Cleavage Reaction: Add the cleavage cocktail to the tert-butyl ester-PEG conjugate (approximately 10 mL per gram of conjugate).

-

Reaction and Work-up: Stir the mixture at room temperature for 2-4 hours. Following the reaction, remove the TFA under reduced pressure.

-

Purification: Precipitate the product from cold diethyl ether as described in Protocol 1. Further purification by chromatography may be necessary to remove scavenger byproducts.

Mandatory Visualizations

Caption: Acid-catalyzed deprotection of a tert-butyl ester from a PEG linker.

Caption: General experimental workflow for bioconjugation and deprotection.

Applications in Drug Development

Tert-butyl ester protected PEG linkers are valuable in various aspects of drug development:

-

Prodrug Strategies: The protected carboxyl group can be part of a prodrug design, where the active drug is released upon cleavage of the ester in a specific environment, such as the acidic milieu of a tumor.

-

Antibody-Drug Conjugates (ADCs): In the synthesis of ADCs, these linkers can be used to attach a cytotoxic drug to an antibody. The controlled deprotection allows for the subsequent modification of the drug or the linker itself.

-

Controlled Release Systems: The acid-labile nature of the tert-butyl ester can be exploited for the development of controlled-release formulations, where the drug is released at a desired rate in response to a pH change.

-

Peptide and Protein Modification: PEGylation of peptides and proteins can improve their pharmacokinetic properties. The use of a tert-butyl ester protected linker allows for the introduction of a reactive carboxyl group after the initial PEGylation step, enabling further modifications.

While the use of these linkers is well-established, specific examples of their direct involvement in modulating signaling pathways are not extensively detailed in the current literature. Their primary role is to facilitate the synthesis and improve the overall properties of the drug conjugate.

Conclusion

The tert-butyl ester protecting group is a versatile and powerful tool in the synthesis of PEGylated molecules for drug delivery and bioconjugation. Its stability under a range of conditions and its clean, acid-catalyzed removal make it a popular choice for researchers and drug developers. A thorough understanding of the deprotection methodologies, including the use of scavengers to prevent side reactions, is crucial for the successful application of these linkers. While quantitative data comparing different deprotection conditions remains somewhat sparse in the literature, the protocols and troubleshooting strategies outlined in this guide provide a solid foundation for the effective use of tert-butyl ester protected PEG linkers in the development of novel therapeutics. Future research focusing on the systematic quantification of deprotection efficiencies and the exploration of their role in more complex biological systems would be of significant value to the field.

References

- 1. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Bromo-PEG8-CH2COOtBu

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They function by recruiting a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule is composed of three key components: a ligand that binds to the protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1]

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex formed between the target protein and the E3 ligase.[2] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility and provide synthetic versatility.[3][4] This document provides a detailed protocol for the synthesis of a PROTAC utilizing the Bromo-PEG8-CH2COOtBu linker, a versatile building block for targeted protein degradation.

General Principles of PROTAC Synthesis

The synthesis of a PROTAC using the this compound linker is a modular process that typically involves three main stages:

-

Coupling of the Linker to the Warhead: The bromo-terminus of the linker is typically reacted with a nucleophilic handle (e.g., a phenol or thiol) on the warhead via a Williamson ether synthesis or a related nucleophilic substitution reaction.

-

Deprotection of the Linker: The tert-butyl ester protecting group on the other end of the linker is removed under acidic conditions to reveal a carboxylic acid.

-

Coupling of the Linker-Warhead Conjugate to the E3 Ligase Ligand: The newly exposed carboxylic acid is then coupled to an amine-functionalized E3 ligase ligand through a standard amide bond formation reaction.

Experimental Protocols

This section details a representative protocol for the synthesis of a PROTAC targeting a hypothetical protein with a phenolic warhead, using this compound as the linker and an amine-functionalized E3 ligase ligand.

Part 1: Synthesis of the Warhead-Linker Intermediate

This step involves the alkylation of a phenolic warhead with this compound via a Williamson ether synthesis.

Reagents and Materials:

-

Phenolic Warhead (1.0 eq)

-

This compound (1.2 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of the phenolic warhead (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).

-

Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.

-

Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the warhead-linker intermediate.

Part 2: Deprotection of the tert-Butyl Ester

This protocol describes the removal of the tert-butyl protecting group to yield the carboxylic acid intermediate.

Reagents and Materials:

-

Warhead-Linker Intermediate (1.0 eq)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve the warhead-linker intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting carboxylic acid is often used in the next step without further purification.

Part 3: Synthesis of the Final PROTAC

This step involves the amide coupling of the carboxylic acid intermediate with an amine-functionalized E3 ligase ligand.

Reagents and Materials:

-

Carboxylic Acid Intermediate (from Part 2) (1.1 eq)

-

Amine-functionalized E3 Ligase Ligand (1.0 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen atmosphere

Procedure:

-

To a solution of the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add a solution of the carboxylic acid intermediate (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Data Presentation

| Step | Reaction | Reactants | Key Reagents | Solvent | Temperature | Time | Yield (Typical) |

| 1 | Williamson Ether Synthesis | Phenolic Warhead, this compound | K₂CO₃ | DMF | 60 °C | 16 h | 60-80% |

| 2 | Deprotection | Warhead-Linker Intermediate | TFA | DCM | Room Temp | 2 h | >95% (crude) |

| 3 | Amide Coupling | Carboxylic Acid Intermediate, Amine-E3 Ligase Ligand | HATU, DIPEA | DMF | Room Temp | 4 h | 40-60% |

Visualizations

Caption: Synthetic workflow for a PROTAC using this compound.

Caption: Mechanism of action for PROTAC-mediated protein degradation.

References

Application Notes and Protocols for Nucleophilic Substitution with Bromo-PEG8-CH2COOtBu

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Bromo-PEG8-CH2COOtBu, a heterobifunctional PEG linker, in nucleophilic substitution reactions. This reagent is a cornerstone in the synthesis of complex biomolecules, particularly Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a target protein ligand with an E3 ubiquitin ligase ligand.

Introduction

This compound is a high-purity, monodisperse polyethylene glycol (PEG) derivative characterized by a terminal bromo group and a tert-butyl protected carboxylic acid. The bromo group serves as an excellent leaving group for nucleophilic substitution reactions, allowing for covalent linkage to various nucleophiles such as amines, thiols, and phenols. The PEG8 chain enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the tert-butyl ester protects the carboxylic acid functionality, which can be deprotected in a subsequent step for further conjugation.

The primary application of this linker is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The length and composition of the linker are critical for the efficacy of the PROTAC, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Reaction Mechanism: Nucleophilic Substitution

The core reaction involving this compound is a bimolecular nucleophilic substitution (SN2) reaction. In this reaction, a nucleophile (Nu:), such as a primary or secondary amine, a thiol, or a phenoxide, attacks the carbon atom bearing the bromine atom. The reaction proceeds in a single, concerted step where the nucleophile forms a new bond with the carbon, and the bromide ion is displaced as the leaving group.

Experimental Protocols

The following protocols provide a general framework for the nucleophilic substitution reaction of this compound with amine and thiol nucleophiles. It is crucial to note that optimal reaction conditions, including the choice of base, solvent, temperature, and reaction time, may vary depending on the specific nucleophile and should be optimized for each application.

Protocol 1: Reaction with a Primary or Secondary Amine

This protocol is suitable for conjugating this compound to a molecule containing a primary or secondary amine, such as a ligand for an E3 ligase (e.g., derivatives of pomalidomide for Cereblon or VH032 for VHL).

Materials:

-

This compound

-

Amine-containing substrate (e.g., E3 ligase ligand)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃))

-

Inert gas (Argon or Nitrogen)

-

Reaction vessel

-

Stirring apparatus

-

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

-

In a clean, dry reaction vessel under an inert atmosphere, dissolve the amine-containing substrate (1.0 equivalent) in the chosen anhydrous solvent (DMF or MeCN).

-

Add the non-nucleophilic base (2.0-3.0 equivalents). For DIPEA, a liquid, add it directly. For K₂CO₃, a solid, ensure it is finely powdered.

-

In a separate vial, dissolve this compound (1.0-1.2 equivalents) in a small amount of the same anhydrous solvent.

-

Add the solution of this compound dropwise to the reaction mixture containing the amine and base.

-

Stir the reaction mixture at room temperature (20-25°C) or elevate the temperature (e.g., 40-60°C) to increase the reaction rate.

-

Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

-

Upon completion, quench the reaction by adding a small amount of water.

-

Remove the solvent under reduced pressure.

-

Purify the crude product using flash column chromatography on silica gel, eluting with a gradient of a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Data (Representative):

| Parameter | Value |

| Reactants | |

| This compound | 1.0 eq |

| Amine Substrate | 1.0 eq |

| Base | |

| DIPEA | 2.0 eq |

| Solvent | DMF |

| Temperature | 25°C |

| Reaction Time | 12 h |

| Yield | 70-90% (typical) |

Protocol 2: Reaction with a Thiol

This protocol is suitable for conjugating this compound to a molecule containing a thiol group. Thiol-bromo reactions are often referred to as "thiol-bromo click chemistry" due to their high efficiency and specificity.[1][2]

Materials:

-

This compound

-

Thiol-containing substrate

-

Anhydrous solvent (e.g., DMF, MeCN, or a mixture with a buffer)

-

A mild base (e.g., DIPEA, K₂CO₃, or Triethylamine (TEA))

-

Inert gas (Argon or Nitrogen)

-

Reaction vessel

-

Stirring apparatus

-

TLC or LC-MS for reaction monitoring

Procedure:

-

In a clean, dry reaction vessel under an inert atmosphere, dissolve the thiol-containing substrate (1.0 equivalent) in the chosen anhydrous solvent.

-

Add the mild base (1.5-2.0 equivalents).

-

In a separate vial, dissolve this compound (1.0-1.2 equivalents) in a small amount of the same anhydrous solvent.

-

Add the solution of this compound dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature (20-25°C). Thiol-bromo reactions are generally fast and are often complete within 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a small amount of water or a mild acid (e.g., saturated ammonium chloride solution).

-

Remove the solvent under reduced pressure.

-

Purify the crude product using flash column chromatography on silica gel.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.

Quantitative Data (Representative):

| Parameter | Value |

| Reactants | |

| This compound | 1.1 eq |

| Thiol Substrate | 1.0 eq |

| Base | |

| K₂CO₃ | 1.5 eq |

| Solvent | MeCN |

| Temperature | 25°C |

| Reaction Time | 2 h |

| Yield | >90% (typical) |

Application in PROTAC Synthesis

The primary utility of the nucleophilic substitution reaction with this compound is to tether a warhead (targeting the protein of interest) to an E3 ligase ligand. The choice of which component to attach to the linker first depends on the overall synthetic strategy.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

The ultimate goal of synthesizing a PROTAC using this compound as a linker is to induce the degradation of a target protein. This is achieved by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).

Conclusion

This compound is a versatile and valuable tool for the synthesis of complex bioconjugates, particularly in the rapidly advancing field of targeted protein degradation. The nucleophilic substitution reaction at the terminal bromo group provides a reliable and efficient method for linking this PEG moiety to a wide range of molecules. The protocols and data presented herein serve as a comprehensive guide for researchers to effectively utilize this linker in their synthetic endeavors. Careful optimization of reaction conditions for each specific substrate is paramount to achieving high yields and purity of the desired final product.

References

Application Notes: Coupling of Bromo-PEG8-CH2COOtBu to Amine and Thiol Ligands

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the covalent coupling of Bromo-PEG8-CH2COOtBu, a heterobifunctional polyethylene glycol (PEG) linker, to amine and thiol-containing ligands. This linker is particularly valuable in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs), where precise control over linker chemistry is crucial.[1] The bromo group serves as a reactive handle for nucleophilic substitution, while the tert-butyl ester protects a carboxylic acid functionality that can be deprotected for subsequent conjugation steps.

Introduction to this compound Chemistry

This compound is a versatile tool in bioconjugation. The PEG8 moiety enhances the solubility and pharmacokinetic properties of the resulting conjugate.[2] The terminal bromide is an excellent leaving group, readily displaced by nucleophiles such as the lone pair of electrons on a primary or secondary amine or the sulfur of a thiol.[2][3] This process, known as alkylation, forms a stable carbon-nitrogen or carbon-sulfur bond.[4] The tert-butyl ester group is a robust protecting group for the carboxylic acid, stable to the basic conditions often employed in the alkylation step, and can be efficiently removed under acidic conditions, typically with trifluoroacetic acid (TFA).

Key Experimental Considerations

Successful conjugation with this compound hinges on several key factors:

-

Nucleophile Reactivity: Primary amines are generally good nucleophiles for this reaction. Thiol groups are also highly nucleophilic and react efficiently with the bromo-PEG linker.

-

Base Selection: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically required to deprotonate the amine or thiol, thereby increasing its nucleophilicity. An excess of the base is often used to drive the reaction to completion.

-

Solvent Choice: Anhydrous polar aprotic solvents like dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile are recommended to ensure the solubility of all reactants and to prevent side reactions with water.

-

Reaction Monitoring: The progress of the reaction should be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting materials.

-